1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt
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Overview
Description
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is a complex organic compound with the molecular formula C36H71Br4O4P. This compound is characterized by the presence of bromine atoms and a phosphate group, making it a unique molecule with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt typically involves the bromination of 1-Octadecanol followed by phosphorylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The phosphorylation step involves the reaction of the brominated product with phosphorus oxychloride (POCl3) or phosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce de-brominated alcohols .
Scientific Research Applications
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt involves its interaction with molecular targets such as enzymes and cell membranes. The bromine atoms and phosphate group play a crucial role in its reactivity and binding affinity. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: A saturated fatty alcohol with similar structural features but lacks bromine and phosphate groups.
9,10-Dibromo-1-octadecanol: Similar to the target compound but without the phosphate group.
Calcium phosphate: Contains the phosphate group but lacks the organic moiety and bromine atoms.
Uniqueness
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is unique due to the combination of bromine atoms and a phosphate group within a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
68298-30-6 |
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Molecular Formula |
C72H140Br8CaO8P2 |
Molecular Weight |
1875.1 g/mol |
IUPAC Name |
calcium;bis(9,10-dibromooctadecyl) phosphate |
InChI |
InChI=1S/2C36H71Br4O4P.Ca/c2*1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2;/h2*33-36H,3-32H2,1-2H3,(H,41,42);/q;;+2/p-2 |
InChI Key |
MMIXQENPPAELDP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.[Ca+2] |
Origin of Product |
United States |
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